molecular formula C21H23N3O3S B11003305 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

Cat. No.: B11003305
M. Wt: 397.5 g/mol
InChI Key: NDMVIKIRMRSGHS-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is a complex organic compound that features a thiazolidine ring, an indole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, which can be achieved through the reaction of an amine with a thioamide under acidic conditions. The indole moiety can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde. The final step involves coupling the thiazolidine and indole intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize waste and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiazolidine and indole moieties.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety can also participate in various binding interactions, contributing to the overall biological activity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: These compounds share the thiazolidine ring and may have similar biological activities.

    Indole derivatives: Compounds with an indole moiety can have similar chemical reactivity and biological properties.

    Carboxamide derivatives: These compounds share the amide functional group and may have similar pharmacological profiles.

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide is unique due to the combination of its structural features, which allows it to interact with a wide range of molecular targets

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-15(2)23-14-19(18-6-3-4-7-20(18)23)21(25)22-16-8-10-17(11-9-16)24-12-5-13-28(24,26)27/h3-4,6-11,14-15H,5,12-13H2,1-2H3,(H,22,25)

InChI Key

NDMVIKIRMRSGHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O

Origin of Product

United States

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